molecular formula C19H23N3O5S B2439908 3,5-dimethyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-sulfonamide CAS No. 1226456-85-4

3,5-dimethyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-sulfonamide

Cat. No.: B2439908
CAS No.: 1226456-85-4
M. Wt: 405.47
InChI Key: YFISFKKNRIERLP-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H23N3O5S and its molecular weight is 405.47. The purity is usually 95%.
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Biological Activity

3,5-Dimethyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-sulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

PropertyValue
Chemical FormulaC₁₈H₁₈N₂O₃S
Molecular Weight405.5 g/mol
CAS Number1226456-85-4

The structure features a sulfonamide group linked to an isoxazole ring and a pyrido[1,2-e][1,5]oxazocin moiety which may contribute to its biological properties.

Anticancer Activity

Research indicates that compounds similar to 3,5-dimethyl-N-(13-oxo...) exhibit significant anticancer properties. A study involving various derivatives showed that certain modifications enhanced cytotoxic effects against A549 lung cancer cells. For instance:

  • Compound Variants : Derivatives with specific functional groups demonstrated varied efficacy in reducing cell viability.
  • Mechanism of Action : The anticancer activity is believed to stem from the ability to induce apoptosis in cancer cells while sparing non-cancerous cells.

In vitro studies have compared the cytotoxicity of these compounds with standard chemotherapeutics like cisplatin. Results indicated that some derivatives had lower toxicity towards normal cells while maintaining efficacy against cancer cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. It has been tested against multidrug-resistant strains of bacteria such as:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Klebsiella pneumoniae

In vitro assays revealed that certain derivatives exhibited strong antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways . The structure-activity relationship (SAR) studies highlighted that specific modifications could enhance this activity.

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Study on Anticancer Properties : A recent study evaluated a series of isoxazole derivatives for their anticancer activity against various cell lines. The results indicated that compounds with a pyrido ring structure exhibited enhanced cytotoxicity compared to those without this feature .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of sulfonamide derivatives. It was found that modifications at the sulfonamide nitrogen significantly impacted the antimicrobial spectrum and potency against resistant strains .

Properties

IUPAC Name

3,5-dimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-12-18(13(2)27-20-12)28(24,25)21-14-6-7-17-16(11-14)19(23)22-9-4-3-5-15(22)8-10-26-17/h6-7,11,15,21H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFISFKKNRIERLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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